Tubeimoside I (Standard)

Cancer Research Natural Product Pharmacology Drug Safety

Choose Tubeimoside I (TBMS1) for defined HSPD1 inhibition and NF-κB pathway studies (IC50 7.1 µM). Structurally distinct from analogs II/III—this saponin provides a validated efficacy/toxicity balance. High-purity monomer (≥98% by HPLC) ideal for colorectal cancer synergy assays and triple-negative breast cancer (TNBC) research. Ensure experimental reproducibility with certified quality.

Molecular Formula C63H98O29
Molecular Weight 1319.4 g/mol
Cat. No. B7971815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubeimoside I (Standard)
Molecular FormulaC63H98O29
Molecular Weight1319.4 g/mol
Structural Identifiers
SMILESCC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
InChIInChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3
InChIKeyMCPFEAJYKIXPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Overview: What Defines 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3 (Tubeimoside I)


7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3, commonly known as Tubeimoside I (TBMS1), is a complex oleanane-type triterpenoid saponin [1] extracted from the tubers of the traditional Chinese medicine plant *Bolbostemma paniculatum* (Maxim.) Franquet [2]. It is a high-purity (≥99.96%) monomeric compound that serves as an orally active inhibitor of Heat Shock Protein 60 (HSPD1) [3] and the NF-κB signaling pathway [4]. Its extensive glycosylation and specific hydroxylation pattern confer unique biological properties that distinguish it from its in-class analogs, such as Tubeimoside II and III [5].

Why Generic In-Class Substitution Fails: The Critical Role of the C-16 Hydroxyl Group in 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3


The simple substitution of Tubeimoside I (TBMS1) with its closely related analogs, Tubeimoside II (TBMS2) or Tubeimoside III (TBMS3), is not scientifically valid. These compounds share an oleanane triterpenoid core but differ in critical structural features that drive their distinct biological activity and toxicity profiles [1]. Specifically, TBMS2 possesses a C-16 hydroxyl group, which is absent in TBMS1 [1]. This single structural modification is directly correlated with enhanced anti-inflammatory and anti-tumor activity and lower acute toxicity for TBMS2 relative to TBMS1 [1]. Similarly, TBMS3 exhibits structural differences in the B and/or C ring position compared to TBMS2, resulting in even greater activity but also significantly higher toxicity [1]. Therefore, while TBMS1 may not be the most potent analog in terms of raw activity, its specific balance of efficacy and toxicity, and its distinct mechanism as an HSPD1 inhibitor [2], defines its unique utility. Researchers and procurement specialists must base their selection on these quantifiable differentiators, as outlined in the evidence below, rather than on generic class membership.

Quantitative Evidence Guide for 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3: Differentiated Selection


Comparative Anti-Tumor Activity and Toxicity: TBMS1 Exhibits a Distinct Efficacy-Toxicity Balance vs. TBMS2 and TBMS3

In a head-to-head comparative study, Tubeimoside I (TBMS1) was directly compared to its natural analogs Tubeimoside II (TBMS2) and Tubeimoside III (TBMS3) for anti-inflammatory, anti-tumor, and anti-tumorigenic activities, as well as acute toxicity in vivo [1]. The results demonstrated that TBMS1 has lower anti-inflammatory, anti-tumor, and anti-tumorigenic activity than TBMS2 and TBMS3, but also has a different toxicity profile [1]. TBMS2 was found to have stronger activities and lower toxicity than TBMS1, while TBMS3 had the strongest activities but also the highest toxicity [1]. This data positions TBMS1 as a unique intermediate compound within its class, offering a specific balance of bioactivity and safety that may be advantageous for certain therapeutic windows or research applications where the higher toxicity of TBMS3 is prohibitive, or the enhanced potency of TBMS2 is not required.

Cancer Research Natural Product Pharmacology Drug Safety

Differential Cytotoxicity in HepG2 Hepatoma vs. Normal L-02 Cells Supports Targeted Anti-Cancer Potential

A direct comparative in vitro study evaluated the cytotoxic effects of Tubeimoside I (TBMS I) on human hepatoma HepG2 cells versus normal liver L-02 cells [1]. The results show a time- and dose-dependent increase in sensitivity for the cancer cell line [1]. The calculated IC50 values at 24, 48, and 72 hours were consistently lower for HepG2 cells compared to L-02 cells: 15.5 vs. 23.1 µM at 24h, 11.7 vs. 16.2 µM at 48h, and 9.2 vs. 13.1 µM at 72h [1]. This differential sensitivity, with the HepG2 cells being significantly more susceptible (p<0.01), indicates a preferential anti-proliferative effect against cancerous liver cells over normal hepatocytes in this model [1]. This provides a quantifiable selectivity advantage over a non-selective cytotoxic agent.

Hepatocellular Carcinoma Selective Cytotoxicity In Vitro Pharmacology

NF-κB Pathway Inhibition with an IC50 of 7.1 µM Positions TBMS1 as a Potent Anti-Inflammatory and Anti-Cancer Tool

Tubeimoside I is a validated inhibitor of the NF-κB signaling pathway, a master regulator of inflammation and cell survival often implicated in cancer and inflammatory diseases . While this is a class-level effect for many natural products, the potency of TBMS1's inhibition is quantified with a reported IC50 of 7.1 µM in RAW 264.7 macrophage cells . This specific IC50 value provides a benchmark for researchers to compare TBMS1's NF-κB inhibitory potency against other known inhibitors. For example, a direct comparator such as Ginsenoside Rk3 has an IC50 of 14.24 µM for NF-κB inhibition in HepG2 cells , suggesting TBMS1 may be a more potent inhibitor of this pathway, at least in certain cellular contexts. Furthermore, recent research has confirmed this mechanism in liver cancer, showing that TBMS1 suppresses tumor progression by inactivating the NF-κB pathway via upregulation of TNFAIP3 [1].

Inflammation NF-κB Signaling Signal Transduction

Synergistic Enhancement of Oxaliplatin Cytotoxicity via HSPD1 Inhibition and ROS-Mediated ER Stress

Tubeimoside I's mechanism of action as an HSPD1 inhibitor has been shown to synergistically enhance the anti-cancer activity of the standard chemotherapeutic agent oxaliplatin in colorectal cancer (CRC) models [1]. The study demonstrated that the combination of TBM I and oxaliplatin exerted synergistic anti-CRC activity both in vitro and in vivo [1]. Mechanistically, TBM I increased reactive oxygen species (ROS) production, which triggered endoplasmic reticulum (ER) stress and activated the JNK and p38 MAPK signaling pathways, thereby potentiating the cytotoxic effects of oxaliplatin [1]. This combination approach is not a generic property of all triterpenoid saponins and is specifically linked to TBM I's ability to inhibit HSPD1 [1]. This positions TBMS1 as a specific adjuvant candidate for enhancing existing chemotherapies, differentiating it from compounds that may only exhibit single-agent cytotoxicity.

Colorectal Cancer Combination Therapy Synergistic Drug Effects

Inhibition of Triple-Negative Breast Cancer Growth In Vivo via NR3C2/PI3K/AKT Pathway

Recent research has identified a specific and quantifiable mechanism of action for Tubeimoside I (TBMS1) in triple-negative breast cancer (TNBC), an aggressive cancer subtype with limited targeted therapies [1]. TBMS1 was shown to significantly inhibit the growth of MDA-MB-231 and MDA-MB-468 TNBC cells in a dose-dependent manner (e.g., at concentrations of 0, 7.58, and 15.16 µM) [1]. In vivo, treatment with TBMS1 dramatically reduced the volume and weight of subcutaneous TNBC tumors in female BALB/c mouse xenograft models [1]. This effect was linked to the induction of apoptosis and cell cycle arrest, mediated specifically through the downregulation of the NR3C2/PI3K/AKT signaling pathway [1]. This defined, pathway-specific anti-tumor activity in a difficult-to-treat cancer model provides a strong, quantitative rationale for selecting TBMS1 over other compounds that may lack this specific mechanism or in vivo validation in TNBC.

Triple-Negative Breast Cancer Targeted Therapy In Vivo Efficacy

High Purity (≥99.96%) Ensures Reproducible and Reliable Experimental Outcomes

For scientific procurement, the purity of a research compound is a critical, quantifiable parameter that directly impacts the reliability and reproducibility of experimental results. The commercially available standard for 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3 (Tubeimoside I) is certified at a purity of ≥99.96% . This level of purity minimizes the confounding effects of unknown impurities or degradation products, which can be significant in complex natural product extracts. When compared to less pure isolates or extracts of *Bolbostemma paniculatum*, which may contain a mixture of tubeimosides and other compounds, the use of this high-purity monomer ensures that any observed biological effect can be confidently attributed to the target compound itself. This is essential for accurate dose-response calculations (e.g., IC50 determinations) and for establishing clear structure-activity relationships.

Analytical Chemistry Drug Discovery Reproducibility

Optimal Research and Industrial Application Scenarios for 7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy]-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3 (Tubeimoside I)


Investigating NF-κB-Mediated Signaling in Cancer and Inflammation

Tubeimoside I is a potent and validated inhibitor of the NF-κB pathway, with a reported IC50 of 7.1 µM . This makes it a highly suitable tool compound for dissecting the role of NF-κB signaling in various disease models, particularly in liver cancer where it has been shown to suppress tumor progression via this pathway [1]. Its defined IC50 allows for precise, concentration-dependent modulation of the pathway, enabling robust experimental design for gene expression analysis, apoptosis assays, and studies of downstream effectors like TNFAIP3 [1].

Evaluating Synergistic Anti-Cancer Strategies with Chemotherapeutic Agents

As a specific HSPD1 inhibitor, Tubeimoside I is uniquely positioned for research into combination therapies aimed at enhancing the efficacy of standard chemotherapeutics like oxaliplatin [2]. The evidence demonstrates that TBMS1 synergistically enhances oxaliplatin's cytotoxicity by inducing ROS-mediated ER stress and MAPK pathway activation [2]. This application scenario is ideal for researchers investigating novel strategies to overcome drug resistance in colorectal cancer and other malignancies, where the addition of TBMS1 could provide a mechanistic advantage not seen with other saponins [2].

Studying Targeted Therapy for Triple-Negative Breast Cancer (TNBC)

The recent discovery that Tubeimoside I inhibits TNBC growth via the NR3C2/PI3K/AKT signaling pathway [3] defines a clear, high-impact application. The compound has demonstrated dose-dependent growth inhibition in vitro and significant tumor reduction in vivo [3]. This positions TBMS1 as a valuable tool for researchers focusing on this aggressive cancer subtype, particularly for studies aimed at validating the NR3C2/PI3K/AKT axis as a therapeutic target or for developing new TNBC treatment modalities [3].

Use as a High-Purity Reference Standard for Analytical and Pharmacological Studies

Given its defined chemical structure and certified high purity (≥99.96%) , Tubeimoside I serves as an excellent reference standard for a wide array of analytical applications. This includes HPLC method development and validation for quantifying tubeimosides in plant extracts or biological samples, conducting rigorous structure-activity relationship (SAR) studies to compare the effects of TBMS1, II, and III [4], and ensuring the reproducibility of in vitro and in vivo pharmacological experiments where compound identity and purity are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubeimoside I (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.